molecular formula C11H13IO B1314590 1-Iodo-2-pent-4-enoxybenzene CAS No. 107616-61-5

1-Iodo-2-pent-4-enoxybenzene

Cat. No.: B1314590
CAS No.: 107616-61-5
M. Wt: 288.12 g/mol
InChI Key: IGHVHICIUUQRJG-UHFFFAOYSA-N
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Description

1-Iodo-2-pent-4-enoxybenzene: is a chemical compound with the molecular formula C11H13IO. It is an iodinated derivative of benzene, featuring a pentenyloxy group attached to the benzene ring. This compound is used in various scientific research applications due to its versatile properties, making it valuable for synthesizing pharmaceuticals, agrochemicals, and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-2-pent-4-enoxybenzene typically involves the following steps:

    Bromination: The starting material, 4-pentenyloxybenzene, undergoes bromination to introduce a bromine atom at the desired position on the benzene ring.

    Benzyl Protection: The hydroxyl group of the intermediate is protected using a benzyl group to prevent unwanted side reactions.

    Halogen Exchange Reaction: The brominated intermediate undergoes a halogen exchange reaction with iodine to replace the bromine atom with an iodine atom.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using efficient catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-pent-4-enoxybenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The iodine atom on the benzene ring makes it susceptible to electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted benzene derivatives.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation).

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

Major Products:

    Electrophilic Aromatic Substitution: Products include nitrobenzene, sulfonated benzene, and halogenated benzene derivatives.

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.

Scientific Research Applications

1-Iodo-2-pent-4-enoxybenzene is used in various scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and functional materials.

    Biology: It is used in the development of bioactive compounds and molecular probes for studying biological processes.

    Medicine: It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is employed in the production of agrochemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of 1-Iodo-2-pent-4-enoxybenzene involves its reactivity towards electrophiles and nucleophiles. The iodine atom on the benzene ring acts as a leaving group, facilitating nucleophilic substitution reactions.

Comparison with Similar Compounds

    Benzene, 1-iodo-2-(4-butoxy)-: Similar structure but with a butoxy group instead of a pentenyloxy group.

    Benzene, 1-iodo-2-(4-propoxy)-: Similar structure but with a propoxy group instead of a pentenyloxy group.

Uniqueness: 1-Iodo-2-pent-4-enoxybenzene is unique due to the presence of the pentenyloxy group, which imparts specific reactivity and properties. This makes it valuable for synthesizing compounds with unique functional properties and applications in various fields .

Properties

IUPAC Name

1-iodo-2-pent-4-enoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO/c1-2-3-6-9-13-11-8-5-4-7-10(11)12/h2,4-5,7-8H,1,3,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHVHICIUUQRJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCOC1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70549476
Record name 1-Iodo-2-[(pent-4-en-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107616-61-5
Record name 1-Iodo-2-[(pent-4-en-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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